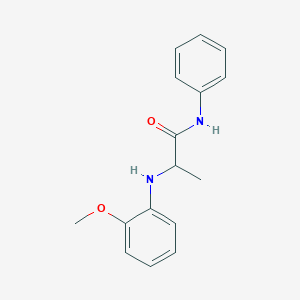

![molecular formula C14H13ClN4OS B4577396 4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4577396.png)

4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile

Übersicht

Beschreibung

4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to play a crucial role in the regulation of immune responses.

Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives in Scientific Research

Chemical Characteristics and Synthesis Pyrimidine derivatives, such as "4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile," are of significant interest in medicinal chemistry due to their diverse biological activities. The core pyrimidine structure is a crucial component in nucleic acids, making its derivatives vital for studying DNA and RNA synthesis processes. Researchers focus on synthesizing novel pyrimidine compounds to explore their potential as therapeutic agents and biological probes.

Biological Activities and Mechanisms Pyrimidine derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects. For example, thymidine kinase 1 (TK1), a pyrimidine metabolic pathway enzyme, is involved in salvage DNA synthesis and is a marker for cell cycle progression and cancer proliferation studies (Li et al., 2005). This highlights the importance of pyrimidine derivatives in understanding cell growth and replication mechanisms, which can be crucial for developing targeted cancer therapies.

Environmental and Toxicological Studies Some pyrimidine derivatives are investigated for their environmental persistence and potential toxicological effects. For instance, studies on chlorophenols, a class of compounds related to chlorophenoxy groups found in certain pyrimidine derivatives, focus on their impact on human health and the environment due to their use as pesticides and fungicides (Frederiksen et al., 2014). Understanding the behavior of these compounds can inform safety regulations and environmental protection measures.

Pharmacokinetics and Drug Development Research into the pharmacokinetic properties of pyrimidine derivatives informs drug development processes. Studies aim to determine how these compounds are absorbed, distributed, metabolized, and excreted in the body, laying the groundwork for optimizing their efficacy and safety as pharmaceuticals. For example, the study on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) explores its potential in treating advanced-stage solid tumors, emphasizing the importance of dosage optimization and toxicity management (Chao et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of disperse dyes . These dyes are widely used for dyeing synthetic fabrics such as polyester and nylon .

Mode of Action

It is known that disperse dyes, which this compound may be a part of, work by diffusing into the fabric at high temperatures . The dye then becomes less soluble and precipitates within the fiber, resulting in coloration .

Biochemical Pathways

In the context of dye synthesis, the compound may be involved in the formation of azo compounds, which are a key component of many disperse dyes .

Pharmacokinetics

As a potential component of disperse dyes, it is likely to have low bioavailability due to its intended use in textile dyeing .

Result of Action

The primary result of the action of this compound, in the context of disperse dyes, is the coloration of synthetic fabrics . The compound contributes to the formation of the dye, which then diffuses into the fabric and precipitates, resulting in a color change .

Action Environment

The efficacy and stability of this compound, like other disperse dyes, can be influenced by various environmental factors. These include temperature, which affects the diffusion of the dye into the fabric, and the pH of the dye bath, which can impact the solubility of the dye .

Eigenschaften

IUPAC Name |

4-amino-2-[3-(4-chlorophenoxy)propylsulfanyl]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4OS/c15-11-2-4-12(5-3-11)20-6-1-7-21-14-18-9-10(8-16)13(17)19-14/h2-5,9H,1,6-7H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGOGFGKDFFYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCSC2=NC=C(C(=N2)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4577319.png)

![4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B4577322.png)

![7-phenyl-3-(2-thienyl)-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B4577323.png)

![N-(2-methoxyphenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4577338.png)

![3-(5-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577344.png)

![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4577345.png)

![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B4577352.png)

![3-benzyl-2-[(3-bromobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4577367.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B4577379.png)

![2-chloro-5-iodo-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4577389.png)

![2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4577414.png)